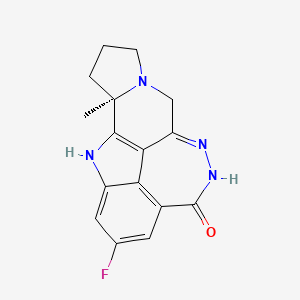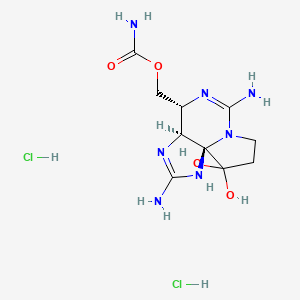
Pamiparib
Vue d'ensemble
Description
Pamiparib est un composé pharmaceutique principalement utilisé dans le traitement de divers types de cancer. Il s'agit d'un membre de la classe des médicaments inhibiteurs de la poly(ADP-ribose) polymérase (PARP). Ce composé est particulièrement efficace pour traiter les cancers associés aux mutations germinales de BRCA, tels que les cancers de l'ovaire, des trompes de Fallope et du péritoine primaire .
Applications De Recherche Scientifique
Pamiparib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying PARP inhibition and DNA repair mechanisms.
Biology: Investigated for its effects on cellular processes and DNA damage response.
Medicine: Primarily used in cancer treatment, particularly for BRCA-mutated cancers. It is also being studied for its potential in treating other types of cancer.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
Analyse Biochimique
Biochemical Properties
Pamiparib selectively binds to PARP1 and PARP2, preventing PARP-mediated DNA repair . It has IC50 values of 1.3 and 0.92 nM for PARP-1 and -2, respectively . This compound’s interaction with these enzymes leads to an accumulation of DNA strand breaks, inducing genomic instability and eventually causing apoptosis .
Cellular Effects
This compound has demonstrated antitumor activity in preclinical models . It has shown strong anti-proliferation activities in tumor cell lines with BRCA1/2 mutations or HR pathway deficiency (HRD) . This compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PARP proteins, which allows for the accumulation of unrepaired single-strand breaks . These breaks are converted to double-strand breaks during cell division, leading to apoptosis or cell death . This mechanism renders cells highly susceptible to DNA lesions caused by PARP inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a dose-proportional increase in exposure . It has demonstrated antitumor activity in patients with epithelial ovarian cancer, with a median duration of response of 14.9 months .
Dosage Effects in Animal Models
In animal models, this compound has shown strong anti-tumor synergy with temozolomide (TMZ), a DNA alkylating agent used to treat brain tumors . Oral administration of this compound at a dose as low as 3 mg/kg is sufficient to abrogate PARylation in brain tumor tissues .
Metabolic Pathways
This compound is mainly cleared through metabolism, primarily via N-oxidation and oxidation of the pyrrolidine ring . A dehydrogenated oxidative product (M3) was the most abundant metabolite in biosamples .
Transport and Distribution
This compound has demonstrated improved penetration across the blood-brain barrier in mice, suggesting its potential for distribution within cells and tissues .
Subcellular Localization
Given its role as a PARP inhibitor, it is likely to be found in the nucleus where it interacts with DNA and other nuclear proteins to exert its effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Pamiparib est synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base, suivie de l'introduction de groupes fonctionnels. La voie de synthèse implique généralement les étapes suivantes :
- Formation de la structure de base par des réactions de cyclisation.
- Introduction du groupe fluoro par substitution électrophile.
- Addition du groupe carboxamide par des réactions d'amidation.
Méthodes de production industrielle : La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction telles que la température, la pression et le choix du solvant pour garantir un rendement et une pureté élevés. Le processus implique également des mesures rigoureuses de contrôle de la qualité pour répondre aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Pamiparib subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur this compound.
Substitution : Les réactions de substitution électrophile et nucléophile sont courantes dans la synthèse et la modification de this compound.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent être utilisés pour des recherches et un développement supplémentaires .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la PARP et les mécanismes de réparation de l'ADN.
Biologie : Investigué pour ses effets sur les processus cellulaires et la réponse aux dommages de l'ADN.
Médecine : Principalement utilisé dans le traitement du cancer, en particulier pour les cancers mutés par BRCA. Il est également étudié pour son potentiel dans le traitement d'autres types de cancer.
Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et de systèmes d'administration de médicaments
5. Mécanisme d'action
This compound exerce ses effets en inhibant l'activité des enzymes PARP1 et PARP2. Ces enzymes jouent un rôle crucial dans la réparation de l'ADN endommagé. En inhibant PARP1 et PARP2, this compound empêche la réparation des ruptures d'ADN monobrin, conduisant à l'accumulation de ruptures d'ADN double brin. Cela entraîne une instabilité génomique et induit finalement l'apoptose (mort cellulaire) dans les cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent la réponse aux dommages de l'ADN et les voies de réparation par recombinaison homologue .
Mécanisme D'action
Pamiparib exerts its effects by inhibiting the activity of PARP1 and PARP2 enzymes. These enzymes play a crucial role in the repair of damaged DNA. By inhibiting PARP1 and PARP2, this compound prevents the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks. This results in genomic instability and ultimately induces apoptosis (cell death) in cancer cells. The molecular targets and pathways involved include the DNA damage response and homologous recombination repair pathways .
Comparaison Avec Des Composés Similaires
Pamiparib est comparé à d'autres inhibiteurs de la PARP tels que l'olaparib, le niraparib et le rucaparib. Bien que tous ces composés partagent un mécanisme d'action similaire, this compound est unique par sa puissance plus élevée et sa meilleure biodisponibilité. Il démontre également une meilleure pénétration à travers la barrière hémato-encéphalique, ce qui en fait un candidat prometteur pour le traitement des tumeurs cérébrales .
Composés similaires :
- Olaparib
- Niraparib
- Rucaparib
This compound se distingue par son efficacité supérieure dans les modèles précliniques et son potentiel de thérapie combinée avec d'autres agents anticancéreux .
Propriétés
IUPAC Name |
(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENYZIUJOTUUNY-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446261-44-4 | |
| Record name | Pamiparib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446261444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pamiparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14769 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PAMIPARIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8375F9S90C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)



![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)
![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)

